molecular formula C14H23NO5 B14014457 1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate

1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No.: B14014457
M. Wt: 285.34 g/mol
InChI Key: ZYIVQNVVKKFHLX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-TERT-BUTYL-4-METHYL-2,3,6-TRIHYDROXY-1,4-DICARBOXYLATE: Similar structure but with different functional groups.

    4-ETHYL-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl group.

    5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl and ethyl groups

Uniqueness

The uniqueness of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl (2R)-5-hydroxy-2-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9,16H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

ZYIVQNVVKKFHLX-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C1=C(CN([C@@H](C1)C)C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(CN(C(C1)C)C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.